molecular formula C₂₈H₃₈O₁₉ B1139884 1,2,3,4-Tetra-O-acetyl-6-O-(2,3,4,6-tetra-O-acetyl-a-D-mannopyranosyl)-D-mannopyrannose CAS No. 123809-60-9

1,2,3,4-Tetra-O-acetyl-6-O-(2,3,4,6-tetra-O-acetyl-a-D-mannopyranosyl)-D-mannopyrannose

Cat. No.: B1139884
CAS No.: 123809-60-9
M. Wt: 678.59
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Description

1,2,3,4-Tetra-O-acetyl-6-O-(2,3,4,6-tetra-O-acetyl-a-D-mannopyranosyl)-D-mannopyrannose is a complex carbohydrate derivative. It is often used in the synthesis of glycosides and other carbohydrate-based molecules. This compound is characterized by its multiple acetyl groups, which protect the hydroxyl groups of the mannopyranosyl units.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Tetra-O-acetyl-6-O-(2,3,4,6-tetra-O-acetyl-a-D-mannopyranosyl)-D-mannopyrannose typically involves the acetylation of D-mannopyranose. The process includes:

    Starting Material: D-mannopyranose

    Reagents: Acetic anhydride, pyridine

    Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete acetylation.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale acetylation reactions, often using automated systems to control the reaction conditions precisely. The use of catalysts and optimized reaction times can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetra-O-acetyl-6-O-(2,3,4,6-tetra-O-acetyl-a-D-mannopyranosyl)-D-mannopyrannose can undergo several types of chemical reactions, including:

    Hydrolysis: Removal of acetyl groups to yield free hydroxyl groups.

    Glycosylation: Formation of glycosidic bonds with other carbohydrate molecules.

    Oxidation and Reduction: Though less common, these reactions can modify the functional groups on the mannopyranosyl units.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.

    Glycosylation: Catalysts such as silver triflate or boron trifluoride etherate.

    Oxidation: Reagents like periodic acid or sodium periodate.

Major Products

    Hydrolysis: Produces D-mannopyranose and acetic acid.

    Glycosylation: Yields various glycosides depending on the reactants used.

Scientific Research Applications

1,2,3,4-Tetra-O-acetyl-6-O-(2,3,4,6-tetra-O-acetyl-a-D-mannopyranosyl)-D-mannopyrannose is used in various scientific research fields:

    Chemistry: As a building block for synthesizing more complex carbohydrates and glycosides.

    Biology: Studying carbohydrate-protein interactions and cell surface glycosylation.

    Industry: Used in the production of biodegradable materials and as a precursor for other chemical syntheses.

Mechanism of Action

The compound exerts its effects primarily through its ability to form glycosidic bonds. The acetyl groups protect the hydroxyl groups during reactions, allowing for selective deprotection and subsequent reactions. The molecular targets and pathways involved include:

    Enzymatic Hydrolysis: Enzymes such as esterases can remove acetyl groups.

    Glycosylation Pathways: Involves glycosyltransferases that facilitate the formation of glycosidic bonds.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetra-O-acetyl-D-mannopyranose: Lacks the additional mannopyranosyl unit.

    1,2,3,4,6-Penta-O-acetyl-D-mannopyranose: Fully acetylated mannopyranose without additional glycosylation.

Uniqueness

1,2,3,4-Tetra-O-acetyl-6-O-(2,3,4,6-tetra-O-acetyl-a-D-mannopyranosyl)-D-mannopyrannose is unique due to its dual mannopyranosyl units and multiple acetyl groups, making it a versatile intermediate in carbohydrate chemistry.

Properties

IUPAC Name

[(2R,3R,4S,5S,6S)-3,4,5-triacetyloxy-6-[[(2R,3R,4S,5S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methoxy]oxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38O19/c1-11(29)37-9-19-21(39-12(2)30)23(41-14(4)32)25(43-16(6)34)27(46-19)38-10-20-22(40-13(3)31)24(42-15(5)33)26(44-17(7)35)28(47-20)45-18(8)36/h19-28H,9-10H2,1-8H3/t19-,20-,21-,22-,23+,24+,25+,26+,27+,28?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNTLGGDVHFXGLI-RHRLCGFESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@@H](C(O2)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38O19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101125632
Record name D-Mannopyranose, 6-O-(2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl)-, 1,2,3,4-tetraacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101125632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

678.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123809-60-9
Record name D-Mannopyranose, 6-O-(2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl)-, 1,2,3,4-tetraacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123809-60-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Mannopyranose, 6-O-(2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl)-, 1,2,3,4-tetraacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101125632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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